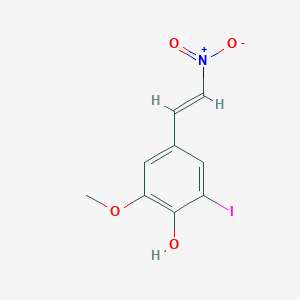

2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8INO4 |

|---|---|

Molecular Weight |

321.07 g/mol |

IUPAC Name |

2-iodo-6-methoxy-4-[(E)-2-nitroethenyl]phenol |

InChI |

InChI=1S/C9H8INO4/c1-15-8-5-6(2-3-11(13)14)4-7(10)9(8)12/h2-5,12H,1H3/b3-2+ |

InChI Key |

JWBSPDRKJYGSJN-NSCUHMNNSA-N |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])I)O |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=C[N+](=O)[O-])I)O |

Origin of Product |

United States |

Synthetic Strategies for 2 Iodo 6 Methoxy 4 2 Nitrovinyl Phenol

Retrosynthetic Analysis of the 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol Skeleton

A retrosynthetic analysis of the target molecule, which is more systematically named 2-methoxy-6-iodo-4-(2-nitrovinyl)phenol , provides a clear roadmap for its synthesis. The primary disconnection simplifies the molecule into more fundamental building blocks.

The most logical disconnection point is the double bond of the nitrovinyl group. This bond is typically formed via a condensation reaction. Specifically, a Henry (or nitroaldol) reaction followed by dehydration is the key transformation. This retrosynthetic step breaks the target molecule down into nitromethane (B149229) (CH₃NO₂) and the corresponding aromatic aldehyde, 3-iodo-4-hydroxy-5-methoxybenzaldehyde .

This key aldehyde intermediate, commonly known as 5-iodovanillin (B1580916), can be further disconnected. The iodo group is installed via an electrophilic aromatic substitution reaction. This leads back to a widely available and renewable starting material, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), which already possesses the required hydroxyl, methoxy (B1213986), and aldehyde functionalities in a suitable arrangement.

Precursor Synthesis and Functional Group Incorporation

The synthesis begins with the modification of a readily available phenolic aldehyde to install the necessary iodo substituent, setting the stage for the final condensation step.

The synthesis of the aldehyde precursor, 5-iodovanillin, relies on the regioselective iodination of vanillin. The substitution pattern on the vanillin ring is governed by the electronic effects of the existing substituents: the strongly activating ortho-, para-directing hydroxyl group, the activating ortho-, para-directing methoxy group, and the deactivating meta-directing aldehyde group. The hydroxyl group's directing effect is dominant, guiding the electrophilic iodine to the position ortho to it, which is C5.

Several effective methods for the iodination of vanillin have been developed, often employing green chemistry principles. tandfonline.comgctlc.orgumn.edu These methods demonstrate high regioselectivity, yielding the desired 5-iodovanillin product.

Interactive Table: Comparison of Iodination Methods for Vanillin

| Method | Reagents | Solvent | Key Conditions | Yield | Citation(s) |

| Oxone®/KI | Oxone®, Potassium Iodide (KI) | Water | Reflux | ~47% (recrystallized) | tandfonline.com |

| I₂/NaOH | Iodine (I₂), Sodium Hydroxide (B78521) (NaOH) | Water | 90°C, then acidification | ~99% | prepchem.commdma.ch |

| Bleach/NaI | Sodium Hypochlorite (NaOCl), Sodium Iodide (NaI) | Ethanol/Water | Room Temperature | Not specified | youtube.com |

| NaI₃/H₂SO₄ | Sodium Triiodide (NaI₃), Sulfuric Acid (H₂SO₄) | Water | 50-100°C | ~99% | mdma.ch |

In the primary synthetic route to this compound, the methoxy group is pre-installed in the commercially available starting material, vanillin. This obviates the need for a separate methoxylation step.

However, for broader synthetic context, the installation of a methoxy group on a phenolic ring is typically achieved through Williamson ether synthesis. This involves deprotonating a hydroxyl group with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to attack a methylating agent like methyl iodide or dimethyl sulfate (B86663). In cases of multiple hydroxyl groups, such as in 3,4-dihydroxybenzaldehyde, regioselective methylation can be challenging but may be controlled through the choice of reagents and reaction conditions. nih.gov

The crucial intermediate for this synthesis is 5-iodovanillin (3-iodo-4-hydroxy-5-methoxybenzaldehyde). Its preparation from vanillin is a well-established procedure. One common and high-yielding method involves dissolving vanillin in an aqueous sodium hydroxide solution to form sodium vanillate. prepchem.commdma.ch A solution of iodine and sodium iodide is then added, leading to the precipitation of 5-iodovanillin. prepchem.com Subsequent acidification and extraction yield the pure aldehyde precursor. prepchem.commdma.ch

An alternative, greener approach utilizes Oxone® (potassium peroxymonosulfate) to oxidize potassium iodide in situ, generating the electrophilic iodine species in water. tandfonline.comumn.edu This mixture is refluxed with vanillin to afford the iodinated product. tandfonline.com

Key Reaction Pathways for the Nitrovinyl Moiety Construction

The final step in the synthesis involves forming the nitrovinyl group at the C4 position of the phenolic ring (relative to the hydroxyl group). This is accomplished through a classic condensation reaction.

The Henry reaction, also known as the nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction that combines a nitroalkane with an aldehyde or ketone. wikipedia.orgredalyc.org Discovered by Louis Henry in 1895, this reaction is initiated by a base, which deprotonates the α-carbon of the nitroalkane (in this case, nitromethane) to generate a nucleophilic nitronate anion. wikipedia.orgtcichemicals.com

The reaction proceeds via the following steps:

Deprotonation: A base removes the acidic α-proton from nitromethane, creating a resonance-stabilized nitronate ion. tcichemicals.com

Nucleophilic Attack: The carbon of the nitronate ion attacks the electrophilic carbonyl carbon of the aldehyde (5-iodovanillin).

Protonation: The resulting β-nitro alkoxide is protonated by the conjugate acid of the base, yielding a β-nitro alcohol intermediate. wikipedia.org

Dehydration: This intermediate alcohol readily undergoes dehydration, often under the reaction conditions, to eliminate a molecule of water and form the final, conjugated nitroalkene product: this compound. organic-chemistry.org

The reaction can be catalyzed by a variety of bases, from simple inorganic bases to more complex systems.

Interactive Table: Common Catalysts for the Henry Reaction

| Catalyst Type | Examples | Function | Citation(s) |

| Inorganic Bases | NaOH, KOH, Na₂CO₃ | Simple deprotonation of the nitroalkane. | tcichemicals.com |

| Organic Bases | Triethylamine (TEA), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Non-metallic base catalysis. | mdpi.com |

| Metal Catalysts | Copper(II) acetate (B1210297), Zinc complexes | Lewis acid activation of the aldehyde and coordination of reactants. | wikipedia.orgorganic-chemistry.org |

| Organocatalysts | Cinchona alkaloids, Proline derivatives | Asymmetric catalysis to control stereochemistry (not required for this achiral product). | organic-chemistry.orgmdpi.com |

Henry (Nitroaldol) Condensation: Principles and Catalysis

Ammonium Acetate-Mediated Conditions and Reaction Optimization

Ammonium acetate is a commonly employed catalyst for the Henry reaction. It serves as a weak base to deprotonate the nitroalkane, generating a nucleophilic nitronate anion. This anion then attacks the carbonyl carbon of the aldehyde, leading to a β-nitro alcohol intermediate. Subsequent dehydration, often facilitated by the reaction conditions, yields the desired nitroalkene.

The optimization of this reaction involves careful control over several factors to maximize the yield of this compound. Key parameters for optimization are presented in the table below.

| Parameter | Condition | Effect on Yield |

| Catalyst Concentration | Varies | Affects reaction rate and potential side reactions. |

| Reactant Stoichiometry | Equimolar or slight excess of nitromethane | Ensures complete consumption of the aldehyde. |

| Reaction Time | Typically several hours | Monitored by TLC to determine completion. |

Solvent and Temperature Effects on Condensation Efficiency

The choice of solvent and reaction temperature significantly influences the efficiency of the condensation reaction. The solvent must be capable of dissolving the reactants and the catalyst, while the temperature affects the reaction rate and the stability of the intermediate and final products.

The following table summarizes the effects of different solvents and temperatures on the synthesis.

| Solvent | Temperature (°C) | Observations |

| Glacial Acetic Acid | Room Temperature to Reflux | A common solvent that can also act as a co-catalyst. |

| Ethanol | Reflux | A protic solvent that can facilitate proton transfer steps. |

| Toluene | Reflux with Dean-Stark trap | Aids in the removal of water to drive the dehydration step. |

Higher temperatures generally accelerate the reaction but can also lead to the formation of undesired byproducts. Therefore, an optimal temperature is sought to balance reaction speed and selectivity.

Evaluation of Stereoselectivity in Nitroaldol Reactions of Phenolic Aldehydes

The Henry reaction can produce a mixture of stereoisomers (E/Z isomers) of the resulting nitroalkene. researchgate.net The stereoselectivity is influenced by the reaction conditions and the steric and electronic properties of the reactants. wikipedia.org For phenolic aldehydes, the stereochemical outcome is often a mixture, though in many cases the E-isomer is the major product due to its greater thermodynamic stability. researchgate.net The transition state that minimizes steric hindrance between the bulky nitro group and the phenolic ring is favored, leading to the preferential formation of the E-isomer. wikipedia.org However, achieving high stereoselectivity can be challenging due to the reversibility of the initial aldol (B89426) addition and the potential for epimerization. wikipedia.orgnih.gov

Alternative Methods for Vinyl Nitro Compound Synthesis

While the Henry reaction is a classical and widely used method, other strategies exist for the synthesis of vinyl nitro compounds. orgchemres.org These alternative methods may offer advantages in terms of yield, selectivity, or functional group tolerance in specific cases. orgchemres.orgorgchemres.org

Some of these alternatives include:

Nitration of Alkenes: Direct nitration of a pre-formed vinyl group on the phenol (B47542) can be achieved using various nitrating agents. organic-chemistry.org

Decarboxylative Nitration: The reaction of α,β-unsaturated carboxylic acids with a suitable nitrating agent can lead to the formation of nitroolefins. orgchemres.org

From Arylboronic Acids: Ipso-nitration of arylboronic acids provides a route to nitroarenes, which can then be further functionalized. orgchemres.orgorganic-chemistry.org

Strategic Phenol Protection and Deprotection in Synthesis

The phenolic hydroxyl group is reactive and can interfere with various synthetic transformations. Therefore, its protection is often a necessary strategy in multi-step syntheses.

Methylation as a Protecting Group Strategy for Phenolic Hydroxyls

Methylation is a common and effective method for protecting phenolic hydroxyl groups. researchgate.netosti.gov The resulting methyl ether is generally stable to a wide range of reaction conditions, including those that are basic, nucleophilic, and involve certain oxidizing and reducing agents. highfine.com This stability allows for chemical modifications on other parts of the molecule without affecting the protected phenol. Reagents such as dimethyl sulfate or methyl iodide are frequently used for this purpose. osti.govhighfine.com

Chemical Deprotection Methodologies (e.g., Acidic Hydrolysis, Lewis Acid-Mediated Cleavage)

The removal of the methyl protecting group to regenerate the free phenol is a critical final step. This deprotection can be achieved through several methods.

Acidic Hydrolysis: Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the methyl ether bond. nih.gov However, these conditions can be harsh and may not be suitable for sensitive substrates.

Lewis Acid-Mediated Cleavage: Lewis acids, such as boron tribromide (BBr₃), are highly effective reagents for the demethylation of aryl methyl ethers. researchgate.net This method is often preferred due to its high efficiency and milder reaction conditions compared to strong protic acids. researchgate.net Other Lewis acids and related reagents have also been developed for this purpose. chemrxiv.orgorganic-chemistry.org

Overall Synthetic Sequences and Yield Optimization

The synthesis of this compound is most effectively achieved through a linear sequence, primarily due to the availability of a suitable starting material that possesses the core phenolic and methoxy functionalities.

Linear and Convergent Synthetic Routes to this compound

A linear synthetic approach is the predominant strategy for preparing this compound. This method commences with a commercially available precursor, vanillin, and proceeds through two key transformations: electrophilic iodination followed by a Henry condensation.

Linear Synthetic Route:

The most logical and well-documented linear synthesis starts from vanillin (4-hydroxy-3-methoxybenzaldehyde).

Step 1: Iodination of Vanillin. The first step involves the regioselective iodination of vanillin to produce 5-iodovanillin (4-hydroxy-3-iodo-5-methoxybenzaldehyde). The hydroxyl and methoxy groups on the vanillin ring are ortho-, para-directing, and since the para position is occupied by the aldehyde, the incoming electrophile is directed to the ortho position relative to the hydroxyl group (position 5). organicers.orgerowid.org Various reagents can be employed for this transformation, including iodine in the presence of an oxidizing agent or a base. organicers.orgerowid.org A common laboratory method utilizes sodium iodide and household bleach (sodium hypochlorite) in ethanol. Greener alternatives using reagents like Oxone® and potassium iodide in water have also been developed. researchgate.netgctlc.orgsemanticscholar.org

Step 2: Henry Condensation. The second step is the Henry (nitroaldol) reaction, where 5-iodovanillin is condensed with nitromethane in the presence of a base. organic-chemistry.orgwikipedia.org This reaction initially forms a β-nitro alcohol intermediate, which readily dehydrates, often in situ or upon mild heating, to yield the final product, this compound. wikipedia.orgsciencemadness.org The choice of base is critical for the reaction's success and can range from simple amines to solid-supported catalysts. scirp.org

| Step | Reactant | Reagents/Catalyst | Solvent | Conditions | Product | Reported Yield |

| 1 | Vanillin | I₂, NaI, NaOH | Water | 50-100°C | 5-Iodovanillin | High |

| 2 | 5-Iodovanillin | Nitromethane, Base (e.g., primary amine) | Acetic Acid or Alcohol | Room temp. to 40°C | This compound | Moderate to High |

Convergent Synthetic Routes:

In principle, a convergent synthesis could be devised. This would involve the separate synthesis of two key fragments: an iodinated phenolic component and a nitrovinyl synthon, which would then be coupled. For instance, one could envision coupling a pre-formed nitrovinyl-containing molecule with an iodinated aromatic ring. However, given the straightforward nature and high efficiency of the linear route starting from vanillin, convergent strategies are less common and more complex for this particular target molecule. The linear approach is generally preferred for its atom economy and simplicity.

Yield Optimization:

For the iodination step , yield can be optimized by controlling the stoichiometry of the iodinating agent to prevent poly-iodination. organicers.org The reaction temperature and time are also key parameters; for instance, using sodium iodide and sodium hypochlorite, the reaction can be completed at room temperature.

For the Henry condensation , the choice of catalyst and solvent system is crucial. While primary amines in acetic acid are common, various catalytic systems have been explored to improve yields and reaction times. sciencemadness.orgscirp.org The removal of the water formed during the dehydration of the nitroalcohol intermediate can drive the reaction to completion. For many substituted benzaldehydes, this dehydration occurs spontaneously or with gentle warming. sciencemadness.org

Chemoselective Control in Multi-Step Preparations

Achieving chemoselectivity is critical in the synthesis of this compound due to the presence of multiple reactive functional groups on the aromatic ring.

Control during Iodination:

The primary challenge during the first step is the selective iodination of the aromatic C-H bond without affecting the aldehyde or the phenolic hydroxyl group.

Regioselectivity: The electronic properties of the hydroxyl and methoxy groups strongly activate the aromatic ring and direct the incoming electrophilic iodine to the position between them (C-5). This inherent directing effect ensures high regioselectivity. organicers.org

Functional Group Tolerance: Electrophilic iodination conditions are generally mild enough not to oxidize the aldehyde group. nih.gov The phenolic hydroxyl group participates in activating the ring but is itself not consumed in the primary reaction, although it is typically deprotonated by a base used in the reaction mixture. erowid.org

Control during Henry Condensation:

In the second step, the key is the selective reaction between the aldehyde group and the deprotonated nitromethane (the nitronate anion), without interference from the phenolic hydroxyl group.

The Henry reaction is base-catalyzed, which deprotonates the nitromethane to form the nucleophilic nitronate. organic-chemistry.orgwikipedia.org While the base will also deprotonate the acidic phenolic hydroxyl group, the resulting phenoxide is a much weaker nucleophile than the carbon-based nitronate, especially for C-C bond formation.

The aldehyde carbonyl is highly electrophilic and readily attacked by the nitronate. The reaction conditions are typically mild (often at or slightly above room temperature), which favors the desired condensation over potential side reactions involving the phenoxide. sciencemadness.orgresearchgate.net The choice of a mild base, such as an amine, helps to ensure that only the most acidic proton (on the nitromethane) is abstracted to a significant extent to initiate the condensation, while minimizing other potential side reactions.

Mechanistic Investigations of 2 Iodo 6 Methoxy 4 2 Nitrovinyl Phenol Reactivity

Mechanistic Pathways of Nitroaldol Condensation for Vinyl Nitro Phenols

The synthesis of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol is achieved via a Henry reaction, also known as a nitroaldol condensation. niscpr.res.inresearchgate.net This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde with a nitroalkane, catalyzed by a base. niscpr.res.inacs.org In this specific case, the precursors would be 3-iodo-4-hydroxy-5-methoxybenzaldehyde and nitromethane (B149229).

The mechanism proceeds through several key steps:

Deprotonation: The reaction initiates with the deprotonation of the nitroalkane (nitromethane) at the α-carbon by a base, forming a resonance-stabilized carbanion known as a nitronate. niscpr.res.in The pKa of typical nitroalkanes is around 17, making this step feasible with common bases like alkali metal hydroxides or amines. niscpr.res.in

Nucleophilic Attack: The nucleophilic nitronate anion then attacks the electrophilic carbonyl carbon of the 3-iodo-4-hydroxy-5-methoxybenzaldehyde. This forms a tetrahedral intermediate, a β-nitro alkoxide. niscpr.res.in

Protonation: The alkoxide is subsequently protonated, often by the conjugate acid of the base used for the initial deprotonation, to yield a β-nitro alcohol. niscpr.res.in

Dehydration: In many Henry reactions, especially when aiming for a nitrovinyl product, the β-nitro alcohol undergoes a subsequent base-catalyzed dehydration (elimination of water) to form the conjugated nitroalkene, in this case, this compound. acs.org The formation of the stable, conjugated π-system is a strong thermodynamic driving force for this elimination step.

The reaction is reversible in its initial stages, and the conditions can be tuned to favor either the isolation of the β-nitro alcohol or the final vinyl nitro phenol (B47542). niscpr.res.inacs.org

Elucidation of Reduction Mechanisms and Intermediate Characterization

The nitrovinyl group is highly susceptible to reduction due to its electron-deficient nature. The reduction can proceed through various pathways, yielding different products depending on the reagents and conditions employed. The primary product from the complete reduction of the nitrovinyl group is the corresponding phenethylamine (B48288).

The choice of reducing agent is critical in determining the outcome and selectivity of the reduction of this compound. Different agents exhibit varying degrees of chemoselectivity, particularly concerning the nitro group versus the aryl iodide.

Metal/Acid Systems (e.g., Zinc/Hydrochloric Acid): Dissolving metals like zinc, iron, or tin in acidic media (HCl or acetic acid) are classic reagents for nitro group reduction. scispace.com For instance, zinc dust in the presence of acid reduces the nitroalkene to the corresponding amine. commonorganicchemistry.comyoutube.com This method is often robust and cost-effective. However, its aggressive nature can lead to side reactions, most notably dehalogenation, especially with more reactive halogens like iodine. researchgate.net

Hydride Reagents (e.g., LiAlH₄): Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the nitro group and the alkene of a nitrovinyl moiety to furnish the saturated amine. commonorganicchemistry.com It is a common choice for reducing products of Henry reactions. commonorganicchemistry.com However, LiAlH₄ is generally unselective and can also reduce other functional groups. More importantly, it is known to cause reductive cleavage of aryl halides, which would be a significant competing reaction for an iodo-substituted compound. researchgate.net Softer hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), are typically not strong enough to reduce an isolated nitro group but can sometimes reduce the C=C double bond of a nitroalkene, often in the presence of catalysts or additives.

Catalytic Hydrogenation: This method involves using hydrogen gas (H₂) with a metal catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, it is notoriously efficient at catalyzing hydrodehalogenation, making it a poor choice for this specific substrate if the iodine atom is to be retained. commonorganicchemistry.comthieme-connect.de Raney Nickel is an alternative that is also effective for nitro reduction and is often less prone to causing dehalogenation of aryl chlorides and bromides, though its compatibility with aryl iodides can be variable. commonorganicchemistry.com

The following table summarizes the general applicability and selectivity of common reducing agents for a substrate like this compound.

| Reducing Agent | Primary Transformation | Potential for De-iodination | General Comments |

| Zn/HCl | Reduces nitrovinyl to amine | Very High | Cost-effective and potent, but prone to dehalogenation, especially with iodine. researchgate.net |

| LiAlH₄ | Reduces nitrovinyl to amine | High | Powerful but unselective; reduction of aryl halides is a common side reaction. researchgate.net |

| H₂ / Pd-C | Reduces nitrovinyl to amine | Very High | Highly efficient for hydrogenation but also for hydrodehalogenation. commonorganicchemistry.comthieme-connect.de |

| H₂ / Raney Ni | Reduces nitrovinyl to amine | Moderate to High | Often preferred over Pd/C to avoid dehalogenation of Cl/Br, but still risky for iodine. commonorganicchemistry.com |

| SnCl₂ | Reduces nitro group to amine | Lower | A milder reagent that can sometimes offer better chemoselectivity for nitro reduction. commonorganicchemistry.com |

This table is generated based on general principles of organic chemistry and not on specific experimental data for the title compound.

A significant challenge in the reduction of this compound is the high propensity for competitive dehalogenation—the reductive cleavage of the carbon-iodine bond. The C–I bond is the weakest among the carbon-halogen bonds, making it the most susceptible to reduction.

Studies on the reduction of similar halogenated β-nitrostyrenes have shown that de-iodination is a major competing pathway. researchgate.net For example, when using Zn/HCl, the reduction of an iodinated nitrostyrene (B7858105) was reported to proceed with complete dehalogenation, even at low temperatures. researchgate.net In contrast, the corresponding chloro- and bromo-analogs were significantly more stable under the same conditions. researchgate.net

The mechanism for this dehalogenation can vary:

With Metal/Acid Systems: The reaction likely involves single-electron transfer (SET) from the metal surface to the aromatic ring, forming a radical anion which then expels the iodide anion. The resulting aryl radical abstracts a hydrogen atom from the solvent to yield the dehalogenated product.

With Catalytic Hydrogenation (Pd/C): The mechanism involves oxidative addition of the aryl iodide to the palladium(0) surface, forming a Pd(II) intermediate. This is followed by hydrogenolysis, which cleaves the carbon-palladium bond and regenerates the Pd(0) catalyst, releasing the de-iodinated arene. thieme-connect.de

Given the high reactivity of the C-I bond, any attempt to reduce the nitrovinyl group in this compound would require carefully optimized conditions, likely using milder reagents (e.g., SnCl₂) at low temperatures, to minimize or avoid the loss of the iodine substituent.

Insights into Reaction Stereochemistry and Regiochemistry

The concepts of stereochemistry and regiochemistry are central to the reactions of this compound.

Stereochemistry: The primary stereochemical feature of the molecule itself is the geometry of the carbon-carbon double bond of the nitrovinyl group. Due to the steric repulsion between the bulky nitro group and the phenolic ring, the trans (E) isomer is significantly more stable and is almost exclusively formed during the dehydration step of the Henry reaction. In reactions involving the reduction of the double bond, two new stereocenters can be created, leading to the possibility of diastereomeric products (syn/anti). The stereochemical outcome of such reductions can sometimes be controlled by the choice of reagent and conditions, though this often requires specialized chiral catalysts. niscpr.res.in

Regiochemistry: Regioselectivity refers to the preference for one direction of bond formation over another. wikipedia.org In the context of this compound, this is most relevant in addition reactions across the double bond. The β-carbon (adjacent to the ring) is electrophilic due to the powerful electron-withdrawing effect of the nitro group. Therefore, nucleophiles will preferentially attack this β-position in a Michael-type 1,4-conjugate addition. Electrophilic additions, on the other hand, are less common due to the deactivating nature of the nitrovinyl group.

Influence of Substituent Electronic and Steric Effects on Reaction Mechanisms

Electronic Effects: The influence of these groups can be quantified using Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing ability of a substituent on a benzene (B151609) ring. libretexts.orgutexas.edu

Methoxy (B1213986) Group (-OCH₃): This is a strong electron-donating group (EDG) through resonance (+M effect) but is weakly electron-withdrawing through induction (-I effect). Its net effect is strongly activating, increasing electron density on the ring, particularly at the ortho and para positions.

Nitrovinyl Group (-CH=CHNO₂): This group is a powerful electron-withdrawing group (EWG) through both resonance (-M) and induction (-I), significantly decreasing the electron density of the aromatic ring.

The following table provides the Hammett constants for the methoxy and iodo groups, illustrating their electronic influence.

| Substituent | Position | σ (Inductive + Resonance) | Nature of Effect |

| -OCH₃ | para | -0.27 | Strong Electron-Donating |

| -I | para | +0.18 | Weak Electron-Withdrawing |

| -I | meta | +0.35 | Moderate Electron-Withdrawing |

Data sourced from established Hammett constant tables. chemeurope.comstenutz.eu The σ value for the nitrovinyl group is not commonly tabulated but is expected to be strongly positive.

Steric Effects: The steric bulk of the ortho substituents (iodo and methoxy groups) flanking the phenolic hydroxyl group can hinder reactions at that site, such as etherification or esterification. Similarly, these groups can influence the preferred conformation of the molecule and may provide some steric shielding to the adjacent positions on the aromatic ring. In the Henry reaction, the presence of these ortho groups on the starting aldehyde does not typically prevent the reaction but can influence its rate and the stereochemical course when chiral catalysts are used. researchgate.netmdpi.com

Computational and Theoretical Chemical Studies of 2 Iodo 6 Methoxy 4 2 Nitrovinyl Phenol

Quantum Chemical Characterization

Quantum chemical methods are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For a molecule like 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol, these methods can predict its geometry, electronic structure, and reactivity without the need for empirical data. Key methodologies in this domain include Density Functional Theory (DFT), Hartree-Fock (HF) theory, and Møller-Plesset (MP) perturbation theory. wikipedia.orgfiveable.me

DFT has become a particularly popular method due to its balance of computational cost and accuracy in accounting for electron correlation. nih.gov The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311G+(d,p)) is crucial for obtaining reliable results. nih.gov Hartree-Fock theory provides a foundational approximation by treating electron-electron repulsion in an average way, while Møller-Plesset perturbation theory, especially at the second order (MP2), improves upon HF by including electron correlation effects. fiveable.meq-chem.comsmu.edu

A key aspect of quantum chemical characterization is the analysis of the molecule's electronic structure. This involves understanding the distribution of electrons and the nature of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) and hydroxyl groups are expected to significantly influence the energies and localizations of the HOMO and LUMO.

| Parameter | Conceptual Significance | Expected Influence of Functional Groups |

|---|---|---|

| HOMO Energy | Electron-donating ability | Increased by electron-donating groups (hydroxyl, methoxy) |

| LUMO Energy | Electron-accepting ability | Lowered by electron-withdrawing groups (nitro, iodo) |

| HOMO-LUMO Gap | Chemical reactivity and stability | Reduced by the combined effect of donating and withdrawing groups |

Theoretical methods are invaluable for mapping out the potential energy surfaces of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its interaction with other molecules. By calculating the energies of reactants, products, and intermediates, a reaction's thermodynamic feasibility can be assessed.

Furthermore, the identification of transition state structures is crucial for determining the kinetic barriers of a reaction. The transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy of the reaction. For instance, the rotational barrier around the bond connecting the vinyl group to the phenyl ring can be calculated, providing insight into the molecule's conformational dynamics.

Quantum chemical calculations can be used to determine the most stable conformers by performing a systematic scan of the potential energy surface as a function of key dihedral angles. The results of such a study would reveal the global minimum energy structure and the relative energies of other low-lying conformers. These calculations would likely show a preference for a planar arrangement of the nitrovinyl group with respect to the phenyl ring to maximize π-conjugation, with potential intramolecular hydrogen bonding between the phenolic hydroxyl group and the methoxy or nitro groups influencing the final preferred geometry.

Molecular Dynamics Simulations for Solvent Effects and Conformational Space

While quantum chemical calculations are often performed in the gas phase for simplicity, the behavior of this compound in a real-world setting is dictated by its interactions with the surrounding environment, particularly the solvent. Molecular dynamics (MD) simulations are a powerful tool for exploring the influence of solvent on the molecule's conformational landscape and dynamics over time.

In an MD simulation, the atoms of the solute and solvent are treated as classical particles moving under the influence of a force field. By simulating the system for a sufficient length of time (nanoseconds to microseconds), one can observe how the solvent molecules arrange themselves around the solute and how this affects the solute's conformational preferences. For instance, in a polar solvent, conformations with a larger dipole moment may be stabilized. MD simulations can provide a more realistic picture of the ensemble of conformations adopted by the molecule in solution.

Theoretical Approaches to Spectroscopic Feature Prediction and Validation

Computational chemistry plays a vital role in the interpretation and prediction of spectroscopic data. By calculating the expected spectroscopic signatures of a molecule, theoretical results can be compared with experimental data to confirm the structure and purity of a synthesized compound.

For this compound, the following spectroscopic properties can be predicted:

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies and intensities can be calculated using DFT. These theoretical spectra can be compared with experimental Fourier-transform infrared (FTIR) and Raman spectra to assign the observed vibrational modes to specific functional groups and molecular motions. nih.govspectrabase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predictions are highly valuable for assigning peaks in experimental NMR spectra. spectrabase.com

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. This provides insight into the electronic transitions occurring within the molecule. nih.gov

| Spectroscopic Technique | Predicted Property | Computational Method |

|---|---|---|

| Infrared (IR) / Raman | Vibrational Frequencies and Intensities | DFT |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (¹H, ¹³C) | DFT (GIAO) |

| UV-Visible (UV-Vis) | Excitation Energies and Oscillator Strengths | Time-Dependent DFT (TD-DFT) |

Advanced Synthetic Applications of 2 Iodo 6 Methoxy 4 2 Nitrovinyl Phenol As a Building Block

Synthesis of Halogenated Catecholamine Precursors and Analogues (e.g., Dopamine (B1211576) Analogues)

2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol serves as a key precursor in the synthesis of halogenated catecholamine analogues, such as 6-iododopamine. osti.gov The synthetic route primarily involves the reduction of the 2-nitrovinyl group to a 2-aminoethyl moiety. This transformation converts the nitrostyrene (B7858105) derivative into the foundational phenethylamine (B48288) structure characteristic of dopamine and its analogues. The presence of the iodine atom is crucial for applications such as the development of radiopharmaceuticals, where a radioisotope of iodine can be incorporated. osti.gov

The general transformation is outlined below:

Starting Material: this compound

Key Transformation: Reduction of the nitrovinyl group (-CH=CH-NO₂) to an aminoethyl group (-CH₂-CH₂-NH₂)

Product Class: Halogenated phenethylamine (precursor to dopamine analogues)

A significant challenge during the synthesis of these analogues is the potential for dehalogenation—the undesired loss of the iodine atom—concurrently with the reduction of the nitro group. osti.gov Standard catalytic hydrogenation conditions (e.g., using hydrogen gas with a palladium-on-carbon catalyst) are often aggressive enough to cleave the relatively weak carbon-iodine bond, leading to a mixture of the desired iodinated product and the non-iodinated analogue.

To circumvent this issue, medicinal chemists have developed alternative reduction strategies that are milder and more selective. These methods aim to preserve the C-I bond while efficiently converting the nitrovinyl group.

Comparison of Reduction Methods for Nitrovinyl Group:

| Reducing Agent | Typical Conditions | Outcome on Halogen Preservation |

|---|---|---|

| Catalytic Hydrogenation (H₂/Pd-C) | Methanol, room temperature, atmospheric pressure | Prone to significant deiodination, leading to reduced yields of the target compound. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, 0 °C to room temperature | A powerful reducing agent that effectively reduces the nitro group but often leads to complete dehalogenation. |

| Borane-Tetrahydrofuran Complex (BH₃-THF) | THF, controlled temperature | A milder alternative that can selectively reduce the nitroalkene double bond and the nitro group while minimizing cleavage of the C-I bond. |

By selecting the appropriate reducing agent and carefully controlling reaction conditions, the synthesis of halogenated catecholamine precursors can be achieved with high fidelity, ensuring the retention of the essential halogen substituent. osti.gov

Derivatization to Chroman-Type Scaffolds (e.g., 4-Nitromethylchromans)

The inherent structure of this compound is well-suited for intramolecular cyclization to form chroman-type scaffolds. Chromans are privileged heterocyclic structures found in a variety of biologically active compounds, including Vitamin E. The synthesis of 4-nitromethylchromans from the title compound typically proceeds via an intramolecular Michael addition, where the phenolic hydroxyl group acts as a nucleophile, attacking the electron-deficient β-carbon of the nitrovinyl group.

This cyclization is often promoted by a base, which deprotonates the phenol (B47542) to generate a more potent phenoxide nucleophile. The reaction leads to the formation of a six-membered heterocyclic ring characteristic of the chroman system, with the original nitrovinyl side chain becoming a nitromethyl group at the 4-position.

General Reaction for Chroman Formation:

| Reactant | Reagent/Conditions | Product |

|---|

This derivatization provides a direct route to functionalized chromans, which can be further elaborated into more complex molecules. nih.gov The resulting 4-nitromethyl group can itself be a handle for further synthetic transformations, such as reduction to an aminomethyl group or use in C-C bond-forming reactions.

Preparation of Complex Polycyclic and Heterocyclic Systems

Beyond the direct synthesis of catecholamine analogues and chromans, this compound is a starting point for constructing more elaborate molecular architectures. The multiple functional groups allow for sequential or tandem reactions to build polycyclic and complex heterocyclic systems. For instance, the nitrovinyl moiety can participate in cycloaddition reactions, or the initial products (like the chromans or phenethylamines) can undergo further cyclization or annulation reactions. The combination of the phenol, the versatile nitro group, and the reactive aryl iodide position enables a multi-dimensional synthetic strategy for accessing novel and complex chemical space.

Functionalization via Cross-Coupling Reactions at the Iodine Position for Novel Architectures

The presence of the iodine atom on the aromatic ring is a key feature that unlocks a vast array of synthetic possibilities through transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition by palladium and copper catalysts, making it an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds. This allows for the "stitching" of new molecular fragments onto the phenolic core, leading to novel and complex architectures. chemrxiv.orgnih.gov

These reactions are fundamental to modern drug discovery and materials science, enabling the modular assembly of complex molecules from simpler, readily available building blocks. chemrxiv.org

Examples of Cross-Coupling Reactions:

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | Aryl or Vinyl Boronic Acid/Ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl or styrenyl derivative |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl-alkyne derivative |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Substituted alkene derivative |

| Buchwald-Hartwig Amination | Amine | Pd Catalyst, Ligand (e.g., BINAP) | N-Aryl derivative |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Biaryl or vinyl derivative |

By employing these powerful synthetic methods, chemists can systematically modify the structure of this compound, creating libraries of novel compounds for biological screening or for use as advanced intermediates in multi-step syntheses. chemrxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.